molecular formula C36H39F3N6O7 B12357529 Endomorphin-1 Trifluoroacetate

Endomorphin-1 Trifluoroacetate

Cat. No.: B12357529
M. Wt: 724.7 g/mol
InChI Key: HHLSEYUJSLAGOQ-YAOJAVRNSA-N
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Description

Endomorphin-1 Trifluoroacetate is a synthetic derivative of the endogenous opioid peptide, Endomorphin-1. Endomorphin-1 is known for its high affinity and selectivity for the μ-opioid receptor, making it a potent analgesic agent. The trifluoroacetate salt form enhances its stability and solubility for research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Endomorphin-1 Trifluoroacetate is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid, which cleaves the peptide from the resin and removes protecting groups .

Industrial Production Methods: Industrial production of this compound follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are used to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions: Endomorphin-1 Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving its aromatic amino acids .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are modified peptides with altered biological activity. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

Endomorphin-1 Trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

Endomorphin-1 Trifluoroacetate exerts its effects by binding to the μ-opioid receptor. This binding activates G-protein coupled receptor pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in reduced neuronal excitability and analgesia. The compound also modulates ion channels and neurotransmitter release, contributing to its analgesic effects .

Comparison with Similar Compounds

Uniqueness: Endomorphin-1 Trifluoroacetate is unique due to its high selectivity and affinity for the μ-opioid receptor, combined with its synthetic stability and solubility provided by the trifluoroacetate salt form. This makes it a valuable tool for research and potential therapeutic applications .

Properties

Molecular Formula

C36H39F3N6O7

Molecular Weight

724.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H38N6O5.C2HF3O2/c35-26(17-22-12-14-24(41)15-13-22)34(45)40-16-6-11-30(40)33(44)39-29(19-23-20-37-27-10-5-4-9-25(23)27)32(43)38-28(31(36)42)18-21-7-2-1-3-8-21;3-2(4,5)1(6)7/h1-5,7-10,12-15,20,26,28-30,37,41H,6,11,16-19,35H2,(H2,36,42)(H,38,43)(H,39,44);(H,6,7)/t26-,28-,29-,30-;/m0./s1

InChI Key

HHLSEYUJSLAGOQ-YAOJAVRNSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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